Physicochemical Profiling of Furan-2-yl(1H-imidazol-2-yl)methanol: A Technical Guide for Drug Discovery
Physicochemical Profiling of Furan-2-yl(1H-imidazol-2-yl)methanol: A Technical Guide for Drug Discovery
Executive Summary
Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) is a highly versatile bis-heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and coordination chemistry[1],[2]. Characterized by its unique combination of an electron-rich furan ring and an amphoteric imidazole ring bridged by a hydroxylated sp³ carbon, the molecule presents a complex physicochemical profile. This whitepaper provides a rigorous analysis of its structural electronics, quantitative properties, and the self-validating experimental methodologies required to characterize it.
Structural and Electronic Profiling
The physicochemical behavior of furan-2-yl(1H-imidazol-2-yl)methanol is dictated by the interplay of its three distinct structural domains:
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The Furan Ring: Acts as a lipophilic, electron-rich surface capable of π−π stacking interactions. Its oxygen atom serves as a weak hydrogen-bond acceptor.
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The Imidazole Ring: An amphoteric heterocycle that exists in a tautomeric equilibrium (1H vs. 3H). It acts as both a strong hydrogen-bond donor and acceptor, and serves as a potent metal-chelating pharmacophore.
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The Bridging Methanol Carbon: Introduces a chiral center (typically racemic unless stereospecifically synthesized) and a hydroxyl group that acts as a critical hydrogen-bonding hub, heavily influencing the hydration shell of the molecule.
Quantitative Physicochemical Data
The table below synthesizes the core physicochemical properties of the compound, critical for predicting its pharmacokinetic behavior.
| Property | Value | Mechanistic Implication in Drug Design |
| Molecular Formula | C₈H₈N₂O₂ | - |
| Molecular Weight | 164.16 g/mol [3],[4] | Optimal for Fragment-Based Drug Discovery (<300 Da). |
| Exact Mass | 164.0586 Da | Ideal target for high-resolution mass spectrometry tracking. |
| LogP (Estimated) | ~0.60 - 0.90 | Balanced lipophilicity; favors aqueous solubility over extreme lipid partitioning. |
| pKa (Conjugate Acid) | ~5.8 | Predominantly neutral at physiological pH (7.4), optimizing passive diffusion. |
| TPSA | 62.05 Ų | Excellent membrane permeability (TPSA < 90 Ų is ideal for BBB penetration). |
| H-Bond Donors | 2 (-OH, -NH) | Facilitates strong, directional target engagement. |
| H-Bond Acceptors | 4 (O, O, N, N) | Provides multiple interaction vectors within a binding pocket. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding, favoring high affinity. |
Mechanistic Causality of Physicochemical Traits
Lipophilicity and Permeability
The lipophilicity of this compound is a delicate balance. The furan ring drives lipid solubility, while the imidazole and hydroxyl groups drive aqueous solvation. With an estimated LogP of ~0.6–0.9, the molecule avoids the permeability issues of highly polar compounds and the solubility bottlenecks of highly lipophilic compounds.
Ionization Behavior (pKa)
The pKa of an unsubstituted imidazole conjugate acid is typically ~6.9. However, in furan-2-yl(1H-imidazol-2-yl)methanol, the electron-withdrawing inductive effect (-I effect) of the adjacent hydroxyl group pulls electron density away from the imidazole ring. This stabilizes the unprotonated (neutral) form, thereby lowering the pKa of the conjugate acid to approximately 5.8. Consequently, at a physiological pH of 7.4, the molecule exists almost entirely in its neutral state, which is a critical driver for passive transcellular absorption.
Self-Validating Experimental Protocols
To empirically determine these properties, the following protocols must be executed. These methodologies are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: Potentiometric Determination of pKa
Potentiometric titration remains the gold standard for elucidating ionization behavior, providing a direct measurement of macroscopic ionization constants by tracking electromotive force changes[5],[6].
System Self-Validation: The pH electrode must be calibrated using standard aqueous buffers (pH 4.0, 7.0, 10.0) prior to the experiment to ensure Nernstian slope compliance[5],[7].
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Sample Preparation: Dissolve 20 mg of the compound in a 0.15 M KCl solution. The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration[5],[7].
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Environmental Control (Crucial): Purge the solution with inert nitrogen gas for 10 minutes prior to and during the titration. Causality: This displaces dissolved CO₂, which would otherwise form carbonic acid and artificially skew the delicate pH readings near the inflection point[5],[7].
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Titration Execution: Stepwise addition of standardized 0.1 M HCl to lower the pH to ~2.0, followed by forward titration with 0.1 M NaOH up to pH ~12.0[5],[7].
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa of the imidazole conjugate acid[5],[6].
Protocol 2: Shake-Flask Method for LogD (pH 7.4) Determination
The shake-flask method is the for determining partition coefficients[8],[9].
System Self-Validation: A mass balance check is mandatory. The sum of the compound quantified in both the aqueous and organic phases must equal the initial spike amount (±5%). This proves the compound did not degrade or adsorb to the borosilicate glass vial[9].
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Phase Mutual Saturation: Vigorously stir n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours. Causality: Mutual saturation prevents thermodynamic volume shifts during the actual experiment, which would alter the phase ratio and invalidate the concentration calculations[10],[11].
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Sample Spiking: Dissolve the compound in the mutually saturated aqueous phase at a concentration of 1 mg/mL.
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Partitioning: Add equal volumes (e.g., 5 mL) of the spiked aqueous phase and the saturated n-octanol phase into a vial.
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Equilibration: Mechanically shake the vial at 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions and achieve sharp phase separation[9],[11].
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Quantification: Sample both layers and quantify the concentration using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[10],[9].
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Calculation: LogD7.4=log10([Concentration in PBS][Concentration in Octanol]) [8].
Pharmacophore Mapping Diagram
Figure 1: Pharmacophore mapping and logical relationships of the compound's structural domains.
References
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"Development of Methods for the Determination of pKa Values." National Center for Biotechnology Information (NCBI). URL:[Link]
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"Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." MDPI. URL:[Link]
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"Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." PubMed. URL:[Link]
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"Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray. URL:[Link]
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